1-(2-ETHOXYPHENYL)-7-(2-NAPHTHYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE
Overview
Description
1-(2-ETHOXYPHENYL)-7-(2-NAPHTHYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
The synthesis of 1-(2-ETHOXYPHENYL)-7-(2-NAPHTHYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the pyrido[2,3-d]pyrimidine core, followed by the introduction of the ethoxyphenyl, mercapto, naphthyl, and trifluoromethyl groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
1-(2-ETHOXYPHENYL)-7-(2-NAPHTHYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Addition: Addition reactions can occur at the double bonds or aromatic rings, often facilitated by catalysts or specific reagents.
Scientific Research Applications
1-(2-ETHOXYPHENYL)-7-(2-NAPHTHYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Industry: The compound can be used in the production of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 1-(2-ETHOXYPHENYL)-7-(2-NAPHTHYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
1-(2-ETHOXYPHENYL)-7-(2-NAPHTHYL)-2-SULFANYL-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE can be compared with other similar compounds, such as:
1-(2-ethoxyphenyl)-2-mercapto-7-(2-naphthyl)-5-(methyl)pyrido[2,3-d]pyrimidin-4(1H)-one: This compound has a methyl group instead of a trifluoromethyl group, which may affect its reactivity and biological activity.
1-(2-ethoxyphenyl)-2-mercapto-7-(2-naphthyl)-5-(chloro)pyrido[2,3-d]pyrimidin-4(1H)-one: The presence of a chloro group instead of a trifluoromethyl group can lead to different chemical and biological properties.
1-(2-ethoxyphenyl)-2-mercapto-7-(2-naphthyl)-5-(bromo)pyrido[2,3-d]pyrimidin-4(1H)-one:
These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-7-naphthalen-2-yl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H18F3N3O2S/c1-2-34-21-10-6-5-9-20(21)32-23-22(24(33)31-25(32)35)18(26(27,28)29)14-19(30-23)17-12-11-15-7-3-4-8-16(15)13-17/h3-14H,2H2,1H3,(H,31,33,35) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYHTVFIMMNZAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=C(C(=CC(=N3)C4=CC5=CC=CC=C5C=C4)C(F)(F)F)C(=O)NC2=S | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H18F3N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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